Ethacrynic Acid Epoxide (EAE) is a derivative of Ethacrynic Acid (EA), a loop diuretic . EA is used to treat edema associated with congestive heart failure, liver cirrhosis, and renal disease . EAE is an impurity standard of EA .
EAE has a molecular formula of C13H12Cl2O5 . It contains a ketone group and a methylene group . The InChIKey for EAE is XAYYIOYUOMBDNK-UHFFFAOYSA-N .
Epoxides, including EAE, are important intermediates in various chemical reactions. They can undergo ring-opening reactions under both acidic and basic conditions . The reactions of epoxides can proceed by either S_N2 or S_N1 mechanisms, depending on the nature of the epoxide and the reaction conditions .
Optimizing EA Derivatives for Cancer Treatment: Developing EA derivatives with improved potency and selectivity towards specific GST isoforms or components of the Wnt/β-catenin pathway holds promise for enhancing its anti-cancer effects while minimizing potential side effects. []
Investigating EA in Combination Therapies: Exploring EA's potential in combination therapies, particularly with existing chemotherapeutic agents or other targeted therapies, is crucial for maximizing its clinical benefit in cancer treatment. []
Ethacrynic acid epoxide is a derivative of ethacrynic acid, a well-known diuretic drug primarily used to treat conditions such as high blood pressure and edema. Ethacrynic acid itself is recognized for its ability to inhibit glutathione S-transferase P1-1, an enzyme involved in detoxification processes. The epoxide derivative has garnered interest due to its unique properties and potential applications in medicinal chemistry, particularly in cancer treatment.
Ethacrynic acid epoxide is classified under organic compounds, specifically as an epoxide, which is characterized by a three-membered cyclic ether structure. This compound is derived from the parent compound ethacrynic acid through chemical modifications that introduce an epoxide functional group. The synthesis and pharmacological properties of ethacrynic acid and its analogues have been extensively studied, highlighting their potential therapeutic benefits and mechanisms of action.
The synthesis of ethacrynic acid epoxide typically involves the reaction of ethacrynic acid with oxidizing agents under controlled conditions to facilitate the formation of the epoxide group. Common methods include:
For example, the reaction can be represented as follows:
The choice of oxidizing agent and reaction conditions can significantly influence the yield and purity of the final product.
The molecular structure of ethacrynic acid epoxide features a three-membered epoxide ring attached to the original ethacrynic acid backbone. This structural modification enhances its reactivity compared to ethacrynic acid.
Ethacrynic acid epoxide participates in various chemical reactions due to its reactive epoxide group. Notable reactions include:
These reactions are significant for modifying the compound's properties and enhancing its therapeutic potential.
The mechanism of action for ethacrynic acid epoxide primarily involves its interaction with biological targets, particularly enzymes involved in detoxification pathways.
Research indicates that modifications at specific positions on the ethacrynic acid structure can enhance or diminish its inhibitory effects on target enzymes, thereby influencing its anticancer activity.
Studies have shown that under certain conditions, ethacrynic acid epoxide can form stable complexes with proteins, which may enhance its therapeutic efficacy.
Ethacrynic acid epoxide has potential applications in various fields:
Ethacrynic acid (EA), first synthesized in 1962 and FDA-approved in 1967 as Edecrin, emerged as a structurally unique loop diuretic lacking sulfonamide groups—making it indispensable for patients with sulfa allergies [3] [8]. Its core structure featured a phenoxyacetic acid backbone with an α,β-unsaturated ketone (Figure 1). By the 1990s, research pivoted dramatically when EA was identified as a potent inhibitor of glutathione S-transferase (GST), an enzyme overexpressed in chemotherapy-resistant tumors [2] [4]. This repositioning catalyzed four decades of analogue development:
Table 1: Key Milestones in Ethacrynic Acid Derivative Development
Year Range | Innovation Focus | Representative Derivatives | Therapeutic Impact |
---|---|---|---|
1962–1967 | Diuretic scaffold | Ethacrynic acid (EA) | First sulfa-free loop diuretic |
1990–2010 | Carboxylic acid esters | Ethyl ester EA | Moderate cytotoxicity boost (IC₅₀ ~20–40 μM) |
2010–2020 | Heterocyclic bioisosteres | Triazole/oxadiazole-EA hybrids | IC₅₀ down to 0.86 μM; enhanced apoptosis induction |
2020–present | Sulfonamide linkers | Sulfonamide-EA conjugates | Nanomolar potency (IC₅₀: 25 nM); GST-selective inhibition |
The structural metamorphosis of EA derivatives centers on optimizing two domains: the electrophilic α,β-unsaturated ketone (Warhead I) and the carboxylic acid moiety (Warhead II) (Figure 2). Epoxide-functionalized analogues represent a fifth-generation design leveraging stereoselective ring strain:
Table 2: Cytotoxicity Trends in Ethacrynic Acid Derivative Classes
Derivative Class | Example Structure | HL60 Leukemia IC₅₀ (μM) | HCT116 Colon Cancer IC₅₀ (μM) | Key Advance |
---|---|---|---|---|
Parent EA | Unmodified EA | 50–100* | 58* | Baseline activity |
Triazole hybrids (2021) | EA-1,2,3-triazole-phenyl | 0.86–1.2 | 1.5–4.3 | Caspase-3 activation; mitochondrial depolarization |
Sulfonamide conjugates | EA-4-sulfamoylphenethylamide | 0.025–0.1 | 0.025–0.15 | GST π inhibition >90% at 100 nM |
Epoxide derivatives | EA-oxirane-aryl hybrids | Pending publication | Pending publication | Dual warhead; hypoxia targeting |
Epoxide incorporation into EA derivatives addresses three strategic challenges in oncology drug development:
Figure 3: Proposed Mechanisms of EA-Epoxide Derivatives
┌───────────────────┐ │Epoxide ring │ │(Warhead III) │ │• Histidine/Lysine │ │ alkylation │ └─────────┬─────────┘ │ ┌─────────────┐ ┌───────────┐ ┌─▼───────────┐ │α,β-unsaturated│ │Aryl linker│ │GST inhibition│ │ketone ├───►│region ├───►│& caspase-3 │ │(Warhead I) │ │ │ │activation │ └──────────────┘ └───────────┘ └─────────────┘
In silico docking confirms epoxide-EA hybrids bind glutathione S-transferase P1-1 (PDB: 2GSS) with ΔG = −9.8 kcal/mol—superior to EA’s −7.2 kcal/mol—by occupying auxiliary hydrophobic pockets [4] [5].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2